REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.[CH2:12]([O:14][C:15]1[CH:24]=[CH:23][C:18]2[N:19]=[C:20]([SH:22])[S:21][C:17]=2[CH:16]=1)[CH3:13].C(NC(C(C)C)(C(C)C)C)C.O>C1COCC1.CN(C)C1C=CN=CC=1.C(Cl)(Cl)Cl>[S:4]1[C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=[C:3]1[CH2:2][S:22][C:20]1[S:21][C:17]2[CH:16]=[C:15]([O:14][CH2:12][CH3:13])[CH:24]=[CH:23][C:18]=2[N:19]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
ClCC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1.15 g
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Type
|
reactant
|
Smiles
|
C(C)OC1=CC2=C(N=C(S2)S)C=C1
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Name
|
N-ethyldiisopropylethylamine
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Quantity
|
1.35 mL
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Type
|
reactant
|
Smiles
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C(C)NC(C)(C(C)C)C(C)C
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Name
|
|
Quantity
|
0.08 g
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was refluxed overnight
|
Duration
|
8 (± 8) h
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Type
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ADDITION
|
Details
|
were added
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed twice in water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude solid was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
The compound was obtained as dark brown solid
|
Name
|
|
Type
|
|
Smiles
|
S1C(=NC2=C1C=CC=C2)CSC=2SC1=C(N2)C=CC(=C1)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |